5-(2,2,2-Trifluoroethoxy)pyridin-2-amine chemical structure and properties
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine chemical structure and properties
This technical guide details the structure, properties, synthesis, and medicinal chemistry applications of 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine , a critical fluorinated building block in modern drug discovery.
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Executive Summary
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine is a specialized heterocyclic intermediate widely employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] It functions as a bioisostere for 5-methoxypyridin-2-amine, where the trifluoroethoxy moiety modulates lipophilicity (LogP), enhances metabolic stability by blocking oxidative dealkylation, and alters the electronic properties of the pyridine ring.
Chemical Identity & Structure
| Property | Detail |
| Chemical Name | 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine |
| Common Synonyms | 6-Amino-3-(2,2,2-trifluoroethoxy)pyridine; 5-(Trifluoroethoxy)-2-aminopyridine |
| CAS Number | 114389-70-7 (Hydrochloride salt often cited; Free base also available) |
| Molecular Formula | C₇H₇F₃N₂O |
| Molecular Weight | 192.14 g/mol |
| SMILES | NC1=NC=C(OCC(F)(F)F)C=C1 |
| InChI Key | KZPQLYYXBRUQRD-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a 2-aminopyridine core substituted at the 5-position with a 2,2,2-trifluoroethoxy group.[2]
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Pyridine Core: Provides a hydrogen bond acceptor (ring nitrogen) and donor (exocyclic amine), crucial for binding affinity in ATP-binding pockets of kinases.[1]
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Trifluoroethoxy Tail: The electron-withdrawing nature of the -CF₃ group exerts a strong inductive effect (-I) through the ether oxygen, reducing the electron density of the pyridine ring compared to a non-fluorinated alkoxy group.[1]
Physicochemical Properties[1][2][4][5][6][7][8][9]
The incorporation of fluorine atoms significantly alters the physicochemical profile compared to the non-fluorinated analog (5-ethoxypyridin-2-amine).[1]
| Property | Value (Approx/Calc) | Impact on Drug Design |
| LogP (Lipophilicity) | ~1.6 – 1.9 | Higher than methoxy/ethoxy analogs.[1] Improves membrane permeability and blood-brain barrier (BBB) penetration.[1] |
| pKa (Pyridine N) | ~5.2 – 5.8 | Lower than 2-aminopyridine (6.86).[1] The electron-withdrawing ether reduces basicity, reducing protonation at physiological pH.[1] |
| PSA (Polar Surface Area) | ~52 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |
| H-Bond Donors/Acceptors | 2 / 4 | Key interaction points for active site binding (e.g., Hinge region in kinases).[1] |
| Melting Point | 102–106 °C | Solid crystalline form, stable for handling.[1] |
Synthesis & Manufacturing Methodologies
Two primary routes are employed for the synthesis of 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine. Route A is preferred for laboratory scale due to direct functionalization, while Route B is often used for scale-up to avoid expensive triflating agents.[1]
Route A: Direct Alkylation of 6-Aminopyridin-3-ol
This method involves the nucleophilic substitution of the hydroxyl group on 6-aminopyridin-3-ol (also known as 2-amino-5-hydroxypyridine) using an electrophilic trifluoroethylating agent.[1]
Reagents:
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Substrate: 6-Aminopyridin-3-ol
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Alkylating Agent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or 2,2,2-Trifluoroethyl iodide.
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Base: Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu).[1]
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Solvent: DMF or NMP.[1]
Reaction Scheme (DOT Visualization):
Caption: Direct O-alkylation pathway using Cesium Carbonate to promote nucleophilic attack on the fluorinated electrophile.
Route B: SNAr followed by Reduction
Alternatively, the ether linkage is formed before the amine is introduced or unmasked. This is common when starting from 2-chloro-5-nitropyridine.[1]
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SNAr: 2-Chloro-5-nitropyridine + 2,2,2-Trifluoroethanol (NaH base) → 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine.[1]
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Note: Regioselectivity must be controlled; substitution at the 2-position is favored. To get the 5-alkoxy isomer, one typically starts with 2-chloro-5-hydroxypyridine or uses 5-fluoro-2-nitropyridine where the nitro group activates the ring.[1]
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Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction of the nitro group to the amine.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine from 6-aminopyridin-3-ol.
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminopyridin-3-ol (1.0 eq, 110 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).
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Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 650 mg, 2.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion.
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Alkylation: Cool the mixture to 0°C. Dropwise add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq, 175 µL, 1.2 mmol). Caution: Triflates are potent alkylating agents.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS (Target mass [M+H]⁺ = 193.1).[1]
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Work-up:
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Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
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Wash combined organics with brine (2 x 10 mL) to remove DMF.[1]
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes).
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Yield: Expect a white to off-white solid (Yield range: 65–85%).[1]
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 2,2,2-trifluoroethoxy group is a robust bioisostere for methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups.[1]
Mechanism of Action:
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Blocking Metabolic Soft Spots: The C-F bond strength (approx. 116 kcal/mol) renders the terminal carbon immune to Cytochrome P450-mediated oxidation.[1]
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Preventing O-Dealkylation: In standard ethers, CYP450 enzymes hydroxylate the alpha-carbon, leading to hemiacetal collapse and loss of the alkyl group (O-dealkylation).[1] The strong electron-withdrawing fluorine atoms deactivate the alpha-methylene protons, making hydrogen abstraction by CYP450 energetically unfavorable.[1]
Caption: Comparison of metabolic fate: The fluorinated analog resists oxidative dealkylation, prolonging drug half-life.[1]
Case Studies in Drug Discovery
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Kinase Inhibitors: This scaffold is frequently used to target the "hinge region" of kinases.[1] The aminopyridine nitrogen forms a hydrogen bond with the backbone NH of the kinase hinge, while the trifluoroethoxy tail extends into the hydrophobic back-pocket, improving selectivity.
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LSD1 Inhibitors: Derivatives of this scaffold have been explored as Lysine Specific Demethylase 1 inhibitors for cancer therapy, where the fluorinated group improves oral bioavailability compared to the benzyl ether analog.
Safety & Handling
Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1]
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Skin Corrosion/Irritation: Category 2.[1]
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Serious Eye Damage: Category 1/2A.[1]
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes. If swallowed, seek medical advice immediately.[3]
References
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PubChem. "5-(2,2,2-Trifluoroethoxy)pyridin-2-amine Hydrochloride."[1][2] National Library of Medicine.[1] Available at: [Link]
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Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context: General principles of trifluoroethoxy metabolic stability).
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Vamso, M. & Cosford, N. (2014).[4] "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." Journal of Organic Chemistry. Available at: [Link]
